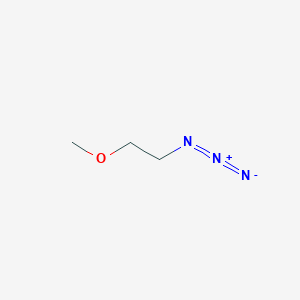

1-Azido-2-methoxyethane

Descripción general

Descripción

1-Azido-2-methoxyethane is an organic compound with the molecular formula C3H7N3O It is characterized by the presence of an azide group (-N3) and a methoxy group (-OCH3) attached to an ethane backbone

Métodos De Preparación

1-Azido-2-methoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyethanol with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the azide group replacing the hydroxyl group of the alcohol. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Azido-2-methoxyethane undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as copper(I) iodide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include amines, triazoles, and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

1-Azido-2-methoxyethane serves as a crucial building block in organic synthesis, especially in the formation of triazoles through click chemistry. The azide group can react with alkynes via cycloaddition reactions, facilitating the synthesis of diverse triazole derivatives which are valuable in medicinal chemistry and materials science.

Key Reactions:

- Cycloaddition Reactions: The azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles.

- Substitution Reactions: The azide can be replaced by other nucleophiles, leading to various derivatives.

- Reduction Reactions: The azide can be reduced to an amine using agents like lithium aluminum hydride.

| Reaction Type | Description | Example Products |

|---|---|---|

| Cycloaddition | Forms triazoles with alkynes | Triazole derivatives |

| Substitution | Azide replaced by nucleophiles | Various substituted amines |

| Reduction | Azide reduced to amine | Amines |

Bioconjugation Techniques

Labeling Biomolecules

In biological research, this compound is utilized for bioconjugation techniques. It enables the labeling of biomolecules with fluorescent tags or other probes, facilitating studies in cellular biology and biochemistry. The azide functionality allows for selective reactions with biomolecules, potentially leading to novel therapeutic agents or diagnostic tools.

Applications:

- Fluorescent Labeling: Used to tag proteins or nucleic acids for imaging.

- Therapeutic Development: Potential for creating targeted drug delivery systems.

Industrial Applications

Specialty Chemicals and Materials

Industrially, this compound is employed in the production of specialty chemicals and materials such as polymers and coatings. Its unique reactivity profile allows for the creation of advanced materials with tailored properties.

Key Uses:

- Polymer Production: Acts as a monomer or crosslinker in polymer synthesis.

- Coatings: Utilized in formulations requiring specific chemical properties.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Study on Triazole Formation: A recent investigation demonstrated the efficiency of using this compound in synthesizing triazoles under mild conditions, showcasing its potential in pharmaceutical applications .

- Bioconjugation Techniques: Research illustrated the compound's effectiveness in labeling biomolecules for imaging purposes, which could enhance understanding of cellular mechanisms .

Mecanismo De Acción

The mechanism of action of 1-Azido-2-methoxyethane depends on the specific reaction or application. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is reduced to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparación Con Compuestos Similares

1-Azido-2-methoxyethane can be compared with other azido compounds, such as:

1-Azido-2-ethoxyethane: Similar in structure but with an ethoxy group instead of a methoxy group.

1-Azido-2-(2-methoxyethoxy)ethane: Contains an additional ethoxy group, making it more complex.

1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: Even more complex, with multiple ethoxy groups.

The uniqueness of this compound lies in its relatively simple structure, which makes it a versatile building block for various chemical reactions and applications.

Actividad Biológica

1-Azido-2-methoxyethane, with the chemical formula CHNO and CAS number 80894-21-9, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

This compound is characterized by its azide functional group, which contributes to its reactivity and potential as a building block in organic synthesis. The compound is typically synthesized through azidation reactions involving suitable precursors. Its volatility and sensitivity necessitate careful handling during purification processes .

The biological activity of this compound is primarily linked to its ability to participate in nucleophilic substitution reactions due to the presence of the azide group. This property allows it to act as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Target Interactions

Research indicates that this compound can interact with various biological targets, including:

- Kinases : It has been reported to inhibit DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which plays a role in several cellular processes including cell proliferation and apoptosis. Inhibition of DYRK1A has implications for cancer treatment, particularly in glioblastoma .

- Receptors : The compound has been utilized in studies involving CXCR2, a receptor implicated in inflammatory responses. It was shown to bind effectively to CXCR2, highlighting its potential as a molecular tool for studying receptor-ligand interactions .

Biological Activity and Case Studies

This compound has been investigated for its biological effects across various studies:

- Anti-Cancer Activity : Inhibiting DYRK1A leads to destabilization of EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth. This mechanism suggests that compounds like this compound could be developed into therapeutic agents targeting specific cancers .

- Cell Proliferation : Studies have shown that inhibition of DYRK1A can stimulate human beta-cell proliferation, indicating potential applications in diabetes treatment .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the versatility of this compound in biological applications. For instance:

- A study demonstrated its effectiveness as a fluorescent ligand for studying target engagement in live cells, showcasing its utility in cellular imaging and drug discovery .

- Further investigations into its reactivity have opened avenues for developing novel therapeutic agents by modifying the azide group to enhance selectivity and efficacy against specific targets.

Propiedades

IUPAC Name |

1-azido-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUOOEBCMHJVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.